Romazarit

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

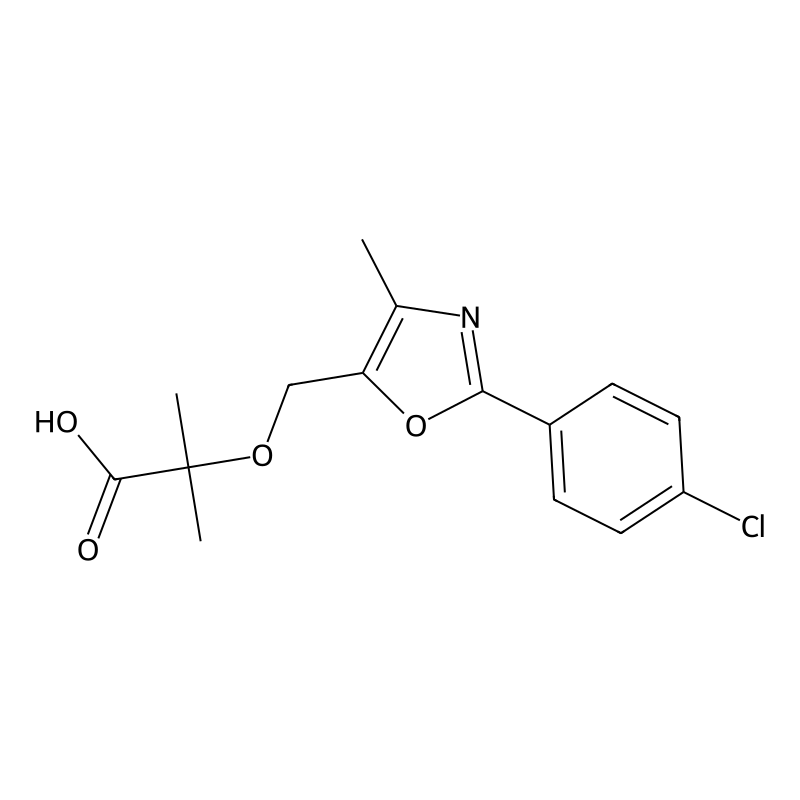

Romazarit is a synthetic compound classified as a 1,3-oxazole derivative. It is primarily known for its potential pharmaceutical applications, particularly in the field of drug discovery. The structural characteristics of Romazarit allow it to interact with biological systems, making it a subject of interest in medicinal chemistry. Its synthesis often involves reactions that yield substituted oxazoles, which are recognized for their diverse biological activities and therapeutic potentials.

The synthesis of Romazarit typically involves the reaction of N-benzylpropargylamines with acid chlorides under elevated temperatures. This method efficiently produces various di- and tri-substituted oxazoles, including Romazarit itself, often achieving high yields (up to 99%) . Various synthetic strategies have been employed to create derivatives of Romazarit, including methods such as:

- Van Leusen Synthesis: Involves the reaction of aldehydes with tosylmethyl isocyanide.

- Fischer Synthesis: A condensation reaction involving aldehydes and cyanohydrins in the presence of hydrogen chloride.

- Dakin–West Reaction: Involves the reaction of α-amino acids with acid anhydrides in the presence of a base.

These reactions highlight the versatility and efficiency in synthesizing Romazarit and its derivatives .

Romazarit exhibits notable biological activity, particularly as an anti-inflammatory agent. Studies have indicated that it can influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation . Additionally, its derivatives have been evaluated for antimicrobial properties, demonstrating effectiveness against various pathogens. The compound's biological profile suggests that it may also possess cytotoxic effects, which necessitates further investigation into its safety and efficacy .

The synthesis of Romazarit can be approached through multiple methods:

- Direct Synthesis from N-benzylpropargylamines: This method involves reacting these amines with acid chlorides under controlled temperatures to form oxazole rings.

- Cyclization Reactions: Utilizing cyclization techniques to form the oxazole structure from other precursor compounds.

- One-Pot Syntheses: Combining multiple steps into a single reaction vessel to streamline the synthesis process while maintaining high efficiency.

These methods underscore the adaptability in synthesizing Romazarit and its derivatives for research and potential therapeutic use .

Romazarit finds applications primarily in medicinal chemistry due to its anti-inflammatory and antimicrobial properties. Its derivatives are being explored for use in developing new pharmaceuticals targeting inflammatory diseases and infections. Furthermore, the structural framework of Romazarit serves as a scaffold for designing novel compounds with enhanced biological activity .

Studies on Romazarit's interactions reveal significant insights into its mechanism of action. Research indicates that it may interact with specific biological targets involved in inflammatory processes. In silico studies have also been conducted to predict its binding affinity and potential toxicity profiles, contributing to a better understanding of how Romazarit functions at a molecular level .

Romazarit shares structural similarities with several other compounds within the oxazole class and related heterocycles. Here are some similar compounds:

- Aleglitazar: A dual PPAR agonist known for its role in metabolic diseases.

- Thiazole Derivatives: Compounds sharing the heterocyclic structure that exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

- 1,3-Thiazoles: Similar heterocycles that also display significant pharmacological properties.

Comparison TableCompound Structure Type Biological Activity Unique Features Romazarit 1,3-Oxazole Anti-inflammatory, Antimicrobial Specific structural motifs enhancing bioactivity Aleglitazar PPAR Agonist Metabolic regulation Dual action on PPAR receptors Thiazole Derivatives Thiazole Antimicrobial, Anticancer Diverse applications across different therapeutic areas 1,3-Thiazoles Thiazole Anti-inflammatory Broad spectrum of biological activity

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Romazarit | 1,3-Oxazole | Anti-inflammatory, Antimicrobial | Specific structural motifs enhancing bioactivity |

| Aleglitazar | PPAR Agonist | Metabolic regulation | Dual action on PPAR receptors |

| Thiazole Derivatives | Thiazole | Antimicrobial, Anticancer | Diverse applications across different therapeutic areas |

| 1,3-Thiazoles | Thiazole | Anti-inflammatory | Broad spectrum of biological activity |

Romazarit's unique combination of structural characteristics and biological activities sets it apart from these compounds, making it an intriguing candidate for further research in drug development .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Holford NH, Williams PE, Muirhead GJ, Mitchell A, York A. Population pharmacodynamics of romazarit. Br J Clin Pharmacol. 1995 Mar;39(3):313-20. PubMed PMID: 7619674; PubMed Central PMCID: PMC1365009.

3: Williams PE, Muirhead GJ, Worth E, Zimmer R, Lücker P. Pharmacokinetics and tolerance of romazarit after oral administration of ascending single doses to healthy human volunteers. Eur J Drug Metab Pharmacokinet. 1990 Oct-Dec;15(4):317-22. PubMed PMID: 2088768.

4: Williams PE, Bird HA, Minty S, Helliwell PS, Muirhead GJ, Bentley J, York A. A pharmacokinetic and tolerance study of romazarit in patients with rheumatoid arthritis. Biopharm Drug Dispos. 1992 Mar;13(2):119-29. PubMed PMID: 1550907.

5: Self CR, Barber WE, Machin PJ, Osbond JM, Smithen CE, Tong BP, Wickens JC, Bloxham DP, Bradshaw D, Cashin CH, et al. Romazarit: a potential disease-modifying antirheumatic drug. J Med Chem. 1991 Feb;34(2):772-7. PubMed PMID: 1995900.

6: Sharma RN, Xavier FP, Vasu KK, Chaturvedi SC, Pancholi SS. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. J Enzyme Inhib Med Chem. 2009 Jun;24(3):890-7. doi: 10.1080/14756360802519558. PubMed PMID: 19469712.

7: Pillai AD, Rathod PD, Xavier FP, Padh H, Sudarsanam V, K Vasu K. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Bioorg Med Chem. 2005 Dec 15;13(24):6685-92. Epub 2005 Aug 24. PubMed PMID: 16125391.

8: Seed MP, Gardner CR. The modulation of intra-articular inflammation, cartilage matrix and bone loss in mono-articular arthritis induced by heat-killed Mycobacterium tuberculosis. Inflammopharmacology. 2005;12(5-6):551-67. PubMed PMID: 16259721.